1-溴-2-氟-3-碘-4-甲氧基苯

描述

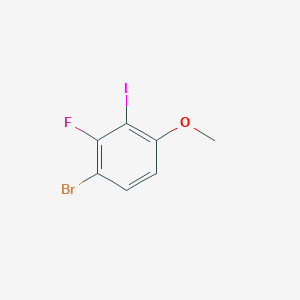

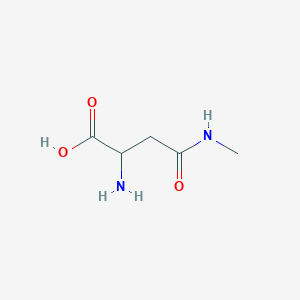

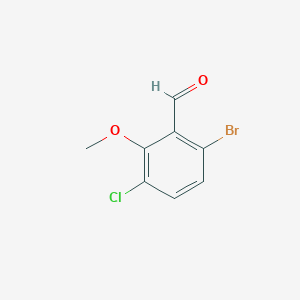

1-Bromo-2-fluoro-3-iodo-4-methoxybenzene is a chemical compound with the molecular formula C7H5BrFIO. It has a molecular weight of 330.921 Da .

Synthesis Analysis

The synthesis of such compounds typically involves electrophilic aromatic substitution reactions . In the first step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. In the second step, a proton is removed from this intermediate, yielding a substituted benzene ring .Molecular Structure Analysis

The molecular structure of 1-Bromo-2-fluoro-3-iodo-4-methoxybenzene consists of a benzene ring substituted with bromo, fluoro, iodo, and methoxy groups .Chemical Reactions Analysis

The chemical reactions of 1-Bromo-2-fluoro-3-iodo-4-methoxybenzene likely involve nucleophilic substitution reactions at the benzylic position . This two-step mechanism is characterized by initial addition of the nucleophile to the aromatic ring, followed by loss of a halide anion .科学研究应用

合成与化学反应

具有溴、氟和碘取代基以及甲氧基的化合物通常是合成更复杂分子的关键中间体。例如,2-氟-4-溴联苯是一种同时具有溴和氟取代基的化合物,已被确认为氟比洛芬(一种非甾体抗炎药)合成的关键中间体。这突出了卤代化合物在药物合成中的作用,以及它们在规模化生产中的潜力,尽管存在与某些试剂(如钯和有毒苯硼酸)的成本和处理相关的挑战 (邱,谷,张,和徐,2009)。

环境影响和阻燃性

化合物中溴的存在通常与其作为阻燃剂的应用有关。对新型溴化阻燃剂 (NBFR) 的全面综述讨论了它们在室内空气、灰尘、消费品和食品中的存在,反映了溴化化合物的广泛使用和环境影响。该综述表明迫切需要对 NBFR 的存在、环境归趋和毒性进行更多研究,表明化合物(如 1-溴-2-氟-3-碘-4-甲氧基苯)的潜在研究领域 (祖德维恩,斯洛特韦格和德博尔,2020)。

抗癌研究

卤代化合物,特别是那些具有溴和氟取代基的化合物,因其抗癌特性而被探索。对天然和合成抗转移化合物的构效关系的综述强调了各种官能团(包括溴和氟)在发挥抗迁移和抗增殖活性方面的有效性。这表明像 1-溴-2-氟-3-碘-4-甲氧基苯这样的化合物可能在抗癌药物的设计和开发中有价值 (刘,马拉戈巴丹,阿尔沙德,和纳古尔,2020)。

材料科学与发光

在材料科学中,特别是在发光材料的开发中,溴化化合物因其潜在应用而被研究。例如,纳米结构发光胶束已被研究作为硝基芳香族和硝胺炸药的有效传感器,展示了溴化化合物在法医应用和危险材料检测中的效用 (帕里亚,迈蒂,西迪基,帕特拉,迈蒂,和贾纳,2022)。

作用机制

The mechanism of action for reactions involving 1-Bromo-2-fluoro-3-iodo-4-methoxybenzene typically involves the formation of a sigma-bond to the benzene ring by the electrophile, generating a positively charged intermediate. This is then followed by the removal of a proton from this intermediate, yielding a substituted benzene ring .

属性

IUPAC Name |

1-bromo-2-fluoro-3-iodo-4-methoxybenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrFIO/c1-11-5-3-2-4(8)6(9)7(5)10/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONYIDRWMDNFQOP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)Br)F)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrFIO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.92 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1S)-1-[4-Methyl-5-[2-(trifluoromethyl)-4-pyridyl]-2-pyridyl]ethanamine](/img/structure/B6357118.png)

![2-(6-Chloro-2,2-difluorobenzo[d][1,3]dioxol-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B6357175.png)